molecular formula C13H14N2O B7504721 N,2,6-trimethylquinoline-3-carboxamide

N,2,6-trimethylquinoline-3-carboxamide

Cat. No.: B7504721
M. Wt: 214.26 g/mol
InChI Key: GYXQTSPQVQFOPL-UHFFFAOYSA-N
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Description

N,2,6-Trimethylquinoline-3-carboxamide is a quinoline derivative featuring a carboxamide group at position 3 and methyl substituents at positions 2, 6, and the amide nitrogen (N-isopropyl group) . The quinoline core, a bicyclic aromatic system with a nitrogen atom at position 1, provides a scaffold for diverse biological and chemical applications.

Synthesis: describes a one-pot synthesis method for analogous 2-aminoquinoline-3-carboxamides using 2-cyanoacetamides and aldehydes under basic conditions, achieving high yields (e.g., 88% for 2-amino-6-chloro-N-cyclopropylquinoline-3-carboxamide) .

Properties

IUPAC Name

N,2,6-trimethylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-8-4-5-12-10(6-8)7-11(9(2)15-12)13(16)14-3/h4-7H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXQTSPQVQFOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N,2,6-trimethylquinoline-3-carboxamide with structurally related quinoline and heterocyclic carboxamides:

Compound Name Core Structure Substituents Key Functional Groups Synthesis Yield Application/Context Reference
This compound Quinoline - 2,6-dimethyl
- N-isopropyl carboxamide at C3
Carboxamide, Methyl Not specified Structural diversity, drug design
2-Amino-6-chloro-N-cyclopropylquinoline-3-carboxamide Quinoline - 6-chloro
- 2-amino
- N-cyclopropyl carboxamide at C3
Amino, Carboxamide, Chloro 88% Heterocyclic derivatives
1-Pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide Dihydroquinoline - 4-oxo
- 1-pentyl
- Carboxamide at C3
Oxo, Carboxamide, Alkyl 25% (for analog 67) Medicinal chemistry (J. Med. Chem.)
3-Chloro-N,N-diethylquinoxaline-2-carboxamide Quinoxaline - 3-chloro
- N,N-diethyl carboxamide at C2
Carboxamide, Chloro 49% Synthetic intermediate

Key Differences and Implications

Core Structure: Quinoline vs. Dihydroquinoline (): The 4-oxo-1,4-dihydroquinoline derivatives exhibit a non-aromatic ring due to the oxo group, enhancing hydrogen-bonding capacity but reducing aromatic conjugation . Quinoxaline (): The quinoxaline core (two adjacent nitrogen atoms) differs electronically from quinoline, influencing reactivity and binding properties .

Amino and Oxo Groups (): Enhance polarity and hydrogen-bonding, favoring interactions with biological targets (e.g., enzymes) .

Synthetic Efficiency :

  • The one-pot method () achieves higher yields (88%) compared to multi-step procedures (e.g., 25% for compound 67 in ), highlighting its utility for scalable synthesis .

Research Findings and Analytical Data

  • NMR Characterization: and provide detailed $ ^1H $- and $ ^{13}C $-NMR data for carboxamide derivatives, confirming substituent positions and purity. For example, the $ ^1H $-NMR of 3-chloro-N,N-diethylquinoxaline-2-carboxamide shows distinct signals for ethyl groups (δ 1.16–1.34 ppm) and aromatic protons (δ 7.80–8.10 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., HRMS in ) validates molecular formulas, critical for structural confirmation .

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